molecular formula C14H15BrN2 B1399904 [(5-Bromopyridin-2-yl)methyl](2-phenylethyl)amine CAS No. 1408397-61-4

[(5-Bromopyridin-2-yl)methyl](2-phenylethyl)amine

Cat. No.: B1399904
CAS No.: 1408397-61-4
M. Wt: 291.19 g/mol
InChI Key: CYLCABTWBXULLF-UHFFFAOYSA-N
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Description

The compound “methyl 2-[(5-bromopyridin-2-yl)(methyl)amino]acetate” is similar to the one you’re asking about . It has a molecular weight of 259.1 and is a powder at room temperature . Another similar compound is “2-Amino-5-bromopyridine” which is a brominated aromatic amine reagent .


Molecular Structure Analysis

The InChI code for “methyl 2-[(5-bromopyridin-2-yl)(methyl)amino]acetate” is 1S/C9H11BrN2O2/c1-12(6-9(13)14-2)8-4-3-7(10)5-11-8/h3-5H,6H2,1-2H3 . This can be used to generate a 3D structure of the molecule.


Physical and Chemical Properties Analysis

The compound “methyl 2-[(5-bromopyridin-2-yl)(methyl)amino]acetate” is a powder at room temperature . It has a molecular weight of 259.1 .

Scientific Research Applications

Catalysis and Chemical Synthesis

  • Selective Amination Catalyzed by Palladium Complexes : Palladium-Xantphos complexes have been used to catalyze the amination of polyhalopyridines, including bromopyridine derivatives, yielding products with high chemoselectivity and yield (Ji, Li, & Bunnelle, 2003).
  • Copper Catalysis in Amination Reactions : Bromopyridine compounds have been efficiently converted into aminopyridines under copper catalysis, demonstrating the significance of this process in synthesizing aryl halides (Lang, Zewge, Houpis, & VolanteRalph, 2001).
  • Synthesis of Novel Pyridine-Based Derivatives : Suzuki cross-coupling reactions have been employed to synthesize novel pyridine derivatives from bromopyridin-amine, showcasing the utility of these compounds in creating diverse chemical structures (Ahmad et al., 2017).

Biological Activities

  • Antimicrobial and Cytotoxic Properties : Substituted bromopyridin-2-amine compounds have demonstrated significant antimicrobial activities, making them valuable in pharmaceutical research (Senbagam, Vanangamudi, & Thirunarayanan, 2016).
  • Synthesis and Activity of Pyrimidine Derivatives : Bromopyrimidin-amine derivatives have shown promising antibacterial and antifungal activities, further underscoring their potential in medical applications (Ranganatha et al., 2018).

Mechanistic Studies

  • Investigation of Amination Mechanisms : Studies have been conducted to understand the mechanisms underlying the intramolecular amination of bromopyridin-azaheteroarylamines, providing insights into the complexities of these chemical reactions (Loones et al., 2007).

Safety and Hazards

The compound “methyl 2-[(5-bromopyridin-2-yl)(methyl)amino]acetate” has been classified with the signal word “Warning” and hazard statements H302 . This indicates that it may be harmful if swallowed .

Properties

IUPAC Name

N-[(5-bromopyridin-2-yl)methyl]-2-phenylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN2/c15-13-6-7-14(17-10-13)11-16-9-8-12-4-2-1-3-5-12/h1-7,10,16H,8-9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYLCABTWBXULLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNCC2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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